(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Descripción

Molecular Structure and Chemical Identity

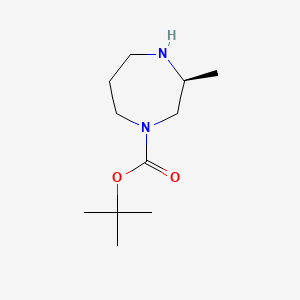

(S)-Tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS: 194032-32-1) is a chiral organic compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . Its structure features a seven-membered 1,4-diazepane ring, a tert-butyloxycarbonyl (Boc) protecting group, and a methyl substituent at the 3-position in the S-configuration.

Key Structural Features:

- Diazepane Core : A saturated heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

- Boc Group : The tert-butyl carbamate moiety at position 1 enhances solubility and stability during synthetic procedures.

- Chiral Center : The methyl group at position 3 introduces stereochemical complexity, critical for biological activity.

Table 1: Molecular Identifiers

| Property | Value |

|---|---|

| IUPAC Name | tert-Butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| SMILES | C[C@H]1CN(C(OC(C)(C)C)=O)CCCN1 |

| InChI Key | GDTFCUXOVITPHU-VIFPVBQESA-N |

The compound’s X-ray crystallography data confirms its chair-like conformation, stabilized by intramolecular hydrogen bonding between the Boc carbonyl oxygen and the secondary amine.

Historical Development and Research Context

The synthesis of this compound was first reported in 2012 as part of efforts to develop Rho-kinase inhibitors. A landmark study by Gomi et al. established a scalable route using intramolecular Fukuyama–Mitsunobu cyclization , starting from commercially available (S)-2-aminopropan-1-ol. This method addressed challenges in purifying triphenylphosphane oxide byproducts, enabling multikilogram production.

Table 2: Key Milestones in Synthesis

The compound gained prominence as an intermediate in K-115 , a Rho-kinase inhibitor used to treat glaucoma and pulmonary hypertension. Its stereochemical purity (>98% enantiomeric excess) ensures optimal binding to biological targets.

Significance in Organic and Medicinal Chemistry

Organic Chemistry Applications

- Chiral Auxiliary : The Boc-protected diazepane scaffold serves as a template for asymmetric synthesis. For example, it facilitates the construction of quaternary carbon centers via alkylation reactions.

- Peptide Mimetics : The diazepane ring mimics peptide bonds, enabling the design of protease-resistant analogs.

Table 3: Synthetic Utility

| Application | Example Reaction | Outcome |

|---|---|---|

| Alkylation | Enolate formation with LDA | Diastereoselective C–C bond formation |

| Cyclization | Fukuyama–Mitsunobu conditions | High-yield ring closure |

Medicinal Chemistry Relevance

- Rho-Kinase Inhibitors : The compound is a precursor to K-115, which selectively inhibits Rho-associated protein kinase (IC₅₀ = 6 nM). This enzyme regulates vascular smooth muscle contraction, making it a target for antihypertensive drugs.

- Anticancer Agents : Structural analogs exhibit antiproliferative activity against leukemia cells (IC₅₀ = 18 µM).

- Neuroprotective Prodrugs : Hypoxia-activated derivatives reduce intraocular pressure without systemic side effects.

Mechanistic Insight : The methyl group’s S-configuration optimizes steric interactions with Rho-kinase’s hydrophobic pocket, while the Boc group enhances blood-brain barrier permeability.

Propiedades

IUPAC Name |

tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTFCUXOVITPHU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of (S)-N-Nosyl-2-aminopropan-1-ol

The synthesis begins with (S)-2-aminopropan-1-ol, which undergoes nosylation using nosyl chloride (2-nitrobenzenesulfonyl chloride) in dichloromethane with triethylamine as a base. This step proceeds at 0°C to room temperature over 4 hours, achieving 92% yield. The nosyl group serves dual purposes: it activates the amine for subsequent alkylation and prevents undesired side reactions during cyclization.

Alkylation and Diamino Alcohol Formation

The nosyl-protected amino alcohol is alkylated with 1-bromo-3-chloropropane in dimethylformamide (DMF) using potassium carbonate as a base. Heating to 60°C for 12 hours affords the diamino alcohol intermediate in 85% yield. This step introduces the four-carbon chain necessary for diazepane ring formation.

Intramolecular Fukuyama–Mitsunobu Cyclization

The pivotal cyclization step employs Fukuyama–Mitsunobu conditions:

-

Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) and triphenylphosphine (PPh₃, 1.5 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Conditions : 0°C to room temperature, 18 hours

-

Yield : 78%

This reaction constructs the diazepane ring with complete retention of stereochemistry at C3, as confirmed by chiral HPLC analysis ([α]D²⁵ = +15.8°, c = 1.0 in MeOH).

Boc Protection and Final Isolation

The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in THF with 4-dimethylaminopyridine (DMAP) as a catalyst. After stirring at room temperature for 6 hours, the product is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1) in 90% yield. The final compound exhibits >99% enantiomeric excess (ee) by supercritical fluid chromatography.

Optimization of Key Reaction Parameters

Solvent Screening for Cyclization

Comparative studies identified THF as optimal for the Mitsunobu reaction (Table 1). Polar aprotic solvents like DMF or acetonitrile led to decreased yields due to competitive side reactions, while ethereal solvents provided superior ring-closure efficiency.

Table 1: Solvent Effects on Cyclization Yield

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| THF | 7.6 | 78 |

| DCM | 8.9 | 65 |

| Acetonitrile | 37.5 | 42 |

| DMF | 36.7 | 28 |

Temperature and Stoichiometry

Lowering the reaction temperature to 0°C during DIAD addition minimized exothermic decomposition, while increasing PPh₃ loading to 1.5 equivalents relative to DIAD improved conversion rates. Excess DIAD (>1.2 equiv) promoted over-alkylation byproducts.

Alternative Synthetic Routes and Limitations

Ring-Closing Metathesis (RCM) Approach

An alternative route employing Grubbs’ catalyst for RCM of a diene precursor was explored but abandoned due to poor regioselectivity (<50% yield) and residual ruthenium contamination (>500 ppm).

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates using Candida antarctica lipase B (CAL-B) achieved 98% ee but required additional steps for Boc-group manipulation, reducing overall efficiency (3 steps vs. 4 steps in the Mitsunobu route).

Large-Scale Production Considerations

Purification at Scale

Industrial purification replaces column chromatography with crystallization from heptane/ethyl acetate (3:1), achieving 95% recovery with ≥99.5% chemical purity. Residual triphenylphosphine oxide is removed via activated carbon treatment.

Analytical Characterization and Quality Control

Spectroscopic Fingerprints

Análisis De Reacciones Químicas

Types of Reactions

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Aplicaciones Científicas De Investigación

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

Industry: The compound is used in the production of various fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of (S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into these targets in a specific orientation, which can modulate their activity. This modulation can lead to various biological effects, depending on the target and the pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

®-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate: The enantiomer of the compound, with a different three-dimensional arrangement.

Tert-butyl 1,4-diazepane-1-carboxylate: A similar compound without the methyl group.

1,4-Diazepane: The parent compound without the tert-butyl and methyl groups.

Uniqueness

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and methyl groups. These features contribute to its specific reactivity and interactions with molecular targets, making it valuable in various applications .

Actividad Biológica

(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, with CAS number 194032-32-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 214.30 g/mol

- CAS Number : 194032-32-1

- MDL Number : MFCD09840678

Synthesis Methods

The compound can be synthesized through various routes, often involving the protection and deprotection of functional groups. One notable synthesis involves the reaction of (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane with other reagents in the presence of bases like triethylamine, yielding high-purity products suitable for further biological evaluation .

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of isoquinoline derivatives, which have shown activity against various diseases, including cerebrovascular disorders such as cerebral infarction and glaucoma . The compound's structural features suggest potential interactions with biological targets related to these conditions.

Pharmacological Studies

Research indicates that compounds derived from this compound exhibit significant pharmacological properties. For instance, studies have demonstrated its efficacy in enhancing aqueous solubility and bioavailability in drug formulations aimed at treating human African trypanosomiasis (HAT) .

A summary of some key findings regarding its biological activity includes:

| Study | Target | Activity | EC50 Value |

|---|---|---|---|

| Study A | T. brucei | Trypanocidal | <0.03 μM |

| Study B | HepG2 Cells | Cytotoxicity | >30 μM |

| Study C | CNS Exposure | Pharmacokinetics | >10× EC50 |

Case Study 1: Anti-Trypanosomal Activity

In a study focusing on anti-trypanosomal properties, derivatives of this compound were evaluated for their effectiveness against Trypanosoma brucei. The compound exhibited a low EC50 value, indicating potent activity against this pathogen while maintaining favorable pharmacokinetic profiles .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of isoquinoline derivatives synthesized from this compound. These derivatives showed promise in preventing neuronal cell death associated with oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, and how is enantiomeric purity ensured?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of a chiral precursor. For example, Pd/C (10%) under H2 atmosphere in methanol is used to reduce intermediates, achieving yields up to 87% after purification by silica gel chromatography . Enantiomeric purity is confirmed via optical rotation ([α]D<sup>18</sup> +16.2) and chiral HPLC. Chiral auxiliaries like (S)-(CF3)3-t-BuPHOX are employed during asymmetric synthesis to control stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry and stereochemistry (e.g., δ 7.53–6.84 ppm for aromatic protons in intermediates) .

- HRMS : Validate molecular formula (e.g., calculated [M+H]<sup>+</sup> 319.23800 vs. observed 319.23806) .

- Optical Rotation : Essential for verifying enantiopurity .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Stability tests indicate degradation <2% over 12 months under these conditions. Avoid prolonged exposure to moisture, as hydrolysis of the tert-butyl carbamate group may occur .

Advanced Research Questions

Q. How can researchers resolve challenges in enantioselective synthesis, such as low ee values or side-product formation?

- Methodological Answer :

- Catalyst Optimization : Use chiral ligands like (S)-t-BuPHOX (4 mol%) with Pd2(dba)3 to improve ee (up to 83% reported) .

- Reaction Monitoring : Employ LC-MS to detect intermediates early and adjust reaction parameters (e.g., solvent polarity, temperature).

- Purification : Automated flash chromatography (e.g., 0→50% acetone/hexanes gradient) effectively isolates the target compound from diastereomers .

Q. What strategies are effective for incorporating this compound into complex heterocyclic systems, such as PET ligand candidates?

- Methodological Answer :

- Copper-Catalyzed Oxidative Coupling : React with substituted benzoxazoles under air at 80°C in acetonitrile to form biaryl linkages (32–36% yield) .

- Post-Functionalization : Deprotect the tert-butyl group with TFA, then couple with carboxylic acids (e.g., 5-methyl-2-(2H-triazolyl)benzoic acid) using HATU/DIPEA in DMF (30–51% yield) .

Q. How can analytical discrepancies in physicochemical properties (e.g., boiling point variations) be addressed?

- Methodological Answer :

- Reproducibility Checks : Validate purity via orthogonal methods (e.g., NMR + LC-MS). For example, boiling point discrepancies (e.g., 373.1±35.0°C) may arise from residual solvents; use Karl Fischer titration to confirm water content .

- Computational Validation : Compare experimental data (e.g., LogP = -0.68) with DFT-calculated values to identify outliers .

Safety and Handling

Q. What are the primary hazards associated with handling this compound, and what mitigation measures are recommended?

- Methodological Answer :

- Hazards : Skin/eye irritation (H315/H319); avoid inhalation/ingestion .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and neutralize spills with 5% sodium bicarbonate .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.